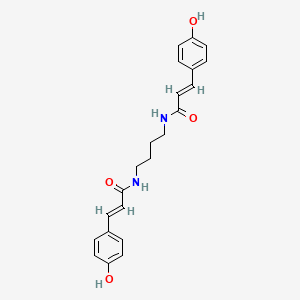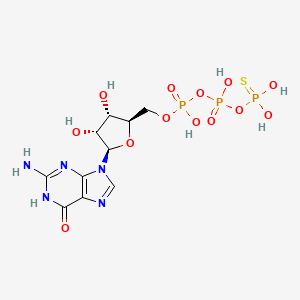
5'-Guanosine-diphosphate-monothiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5’-Diphosphate de guanosine-monothiophosphate est un analogue stable du triphosphate de guanosine (GTP) où l’un des atomes d’oxygène du groupe phosphate est remplacé par du soufre. Ce composé est connu pour sa capacité à stimuler les protéines de liaison aux nucléotides guanine, l’hydrolyse des phosphoinositides, l’accumulation d’AMP cyclique et l’activation de proto-oncogènes spécifiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 5’-Diphosphate de guanosine-monothiophosphate implique généralement la phosphorylation de dérivés de la guanosine. Les conditions réactionnelles nécessitent souvent la présence d’acide phosphorothioïque pour introduire l’atome de soufre dans le groupe phosphate .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse suit généralement les principes de la production d’analogues de nucléotides, impliquant des réactifs de haute pureté et des environnements réactionnels contrôlés pour garantir la stabilité et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le 5’-Diphosphate de guanosine-monothiophosphate subit diverses réactions chimiques, notamment :
Oxydation : L’atome de soufre peut être oxydé pour former des sulfoxydes ou des sulfones.
Substitution : Les groupes phosphate peuvent participer à des réactions de substitution, où d’autres nucléophiles remplacent l’atome de soufre.
Réactifs et conditions courants :
Agents oxydants : Le peroxyde d’hydrogène ou les peracides sont couramment utilisés pour les réactions d’oxydation.
Nucléophiles : Les thiols ou les amines peuvent être utilisés dans les réactions de substitution.
Principaux produits :
Produits d’oxydation : Sulfoxydes et sulfones.
Produits de substitution : Dérivés thiophosphate avec différents nucléophiles
Applications De Recherche Scientifique
Le 5’-Diphosphate de guanosine-monothiophosphate a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme analogue stable dans les études des interactions entre nucléotides et des mécanismes enzymatiques.
Biologie : Joue un rôle dans l’étude des voies de transduction du signal impliquant les protéines G.
Médecine : Étudié pour son potentiel de modulation des processus cellulaires et comme outil dans la découverte de médicaments.
Industrie : Utilisé dans le développement de tests biochimiques et d’outils de diagnostic
Mécanisme D'action
Le composé exerce ses effets en imitant le substrat naturel GTP. Il se lie aux protéines de liaison aux nucléotides guanine, ce qui conduit à l’activation des voies de signalisation en aval. L’atome de soufre dans le groupe phosphate confère une stabilité, permettant une interaction prolongée avec les protéines cibles .
Cibles moléculaires et voies :
Protéines G : L’activation des protéines G conduit à diverses réponses cellulaires, y compris des modifications des niveaux d’AMP cyclique et l’activation de proto-oncogènes.
Hydrolyse des phosphoinositides : Implication dans l’hydrolyse des phosphoinositides, qui sont essentielles à la signalisation cellulaire
Composés similaires :
Triphosphate de guanosine (GTP) : Le substrat naturel des protéines G.
Diphosphate de guanosine (GDP) : La forme déphosphorylée du GTP.
Monophosphate de guanosine (GMP) : Un précurseur dans la synthèse du GTP et du GDP.
Unicité : Le 5’-Diphosphate de guanosine-monothiophosphate est unique en raison de la présence d’un atome de soufre dans le groupe phosphate, ce qui lui confère une stabilité accrue et permet des interactions spécifiques avec les protéines cibles qui ne sont pas possibles avec les nucléotides naturels .
Comparaison Avec Des Composés Similaires
Guanosine Triphosphate (GTP): The natural substrate for G-proteins.
Guanosine Diphosphate (GDP): The dephosphorylated form of GTP.
Guanosine Monophosphate (GMP): A precursor in the synthesis of GTP and GDP.
Uniqueness: 5’-Guanosine-Diphosphate-Monothiophosphate is unique due to the presence of a sulfur atom in the phosphate group, which provides enhanced stability and allows for specific interactions with target proteins that are not possible with the natural nucleotides .
Propriétés
Numéro CAS |
37589-80-3 |
|---|---|
Formule moléculaire |
C10H16N5O13P3S |
Poids moléculaire |
539.25 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
XOFLBQFBSOEHOG-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
Key on ui other cas no. |
37589-80-3 |
Synonymes |
gamma S, GTP gamma Thio GTP gamma-Thio-GTP GTP gamma S GTPgammaS Guanosine 5'-(3-O-Thio)Triphosphate Guanosine 5'-(gamma-S)Triphosphate Guanosine 5'-O-(3-Thiotriphosphate) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Nitrophenyl)methyl]quinolin-1-ium chloride](/img/structure/B1655423.png)
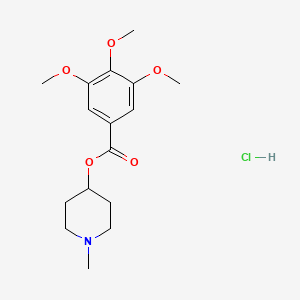
![5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B1655425.png)
![3,5-Diiodo-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1655426.png)


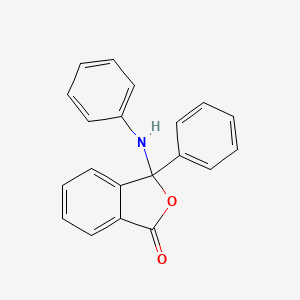
![2-Spiro[3.3]heptan-2-ylethanol](/img/structure/B1655430.png)
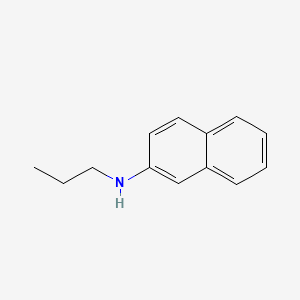
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1655433.png)
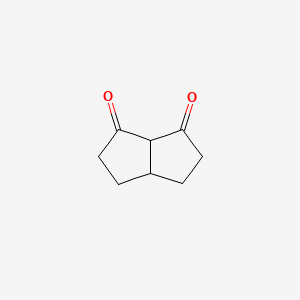
![1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol](/img/structure/B1655441.png)
